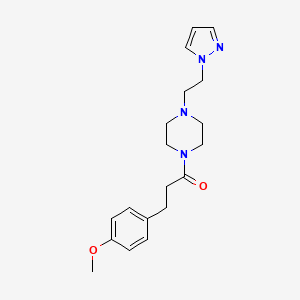
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a complex structure combining a pyrazole ring, a piperazine ring, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Piperazine Ring Formation: The alkylated pyrazole is reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Coupling with Methoxyphenyl Group: Finally, the piperazine derivative is coupled with a 4-methoxyphenylpropanone derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.
Reduction: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
作用机制
The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but could include modulation of inflammatory pathways, neurotransmitter systems, or microbial metabolic processes.
相似化合物的比较
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, potentially altering its biological activity.
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.
Uniqueness: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also impact its binding affinity to biological targets, making it a compound of interest for further research and development.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWPSYHEGXWWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
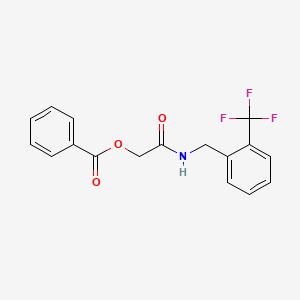
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)

![2-(2,4-difluorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2484632.png)
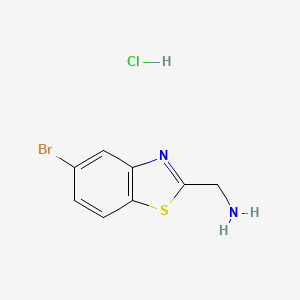
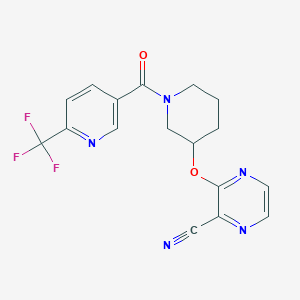
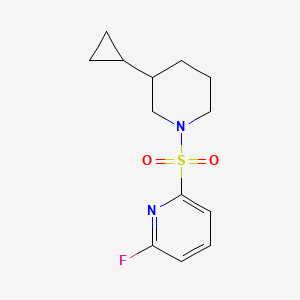

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2484639.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

